molecular formula C22H21OP B14378633 (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone CAS No. 89982-79-6

(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone

Katalognummer: B14378633
CAS-Nummer: 89982-79-6
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: JAFOLXCKUCPDNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone is a complex organophosphorus compound It is known for its unique structure, which includes a phosphine oxide group bonded to a diphenylmethylidene and a 2,4,6-trimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone typically involves the reaction of diphenylmethylidene with 2,4,6-trimethylphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

89982-79-6

Molekularformel

C22H21OP

Molekulargewicht

332.4 g/mol

InChI

InChI=1S/C22H21OP/c1-16-14-17(2)21(18(3)15-16)24(23)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3

InChI-Schlüssel

JAFOLXCKUCPDNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.